molecular formula C10H12O3 B1333522 2-Hydroxy-4-propoxy-benzaldehyde CAS No. 63667-47-0

2-Hydroxy-4-propoxy-benzaldehyde

Cat. No.: B1333522
CAS No.: 63667-47-0
M. Wt: 180.2 g/mol
InChI Key: SNKNJTBBHBHXLY-UHFFFAOYSA-N
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Description

Significance of 2-Hydroxy-4-propoxy-benzaldehyde as a Versatile Chemical Scaffold in Organic Synthesis

This compound is a notable member of the benzaldehyde (B42025) class of organic compounds, characterized by a benzene (B151609) ring substituted with hydroxyl, propoxy, and aldehyde functional groups. ontosight.ai This specific arrangement of functional groups at the 2, 4, and 1 positions, respectively, imparts a unique reactivity profile to the molecule, making it a valuable and versatile building block in the field of organic synthesis. ontosight.ai Its molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of 180.20 g/mol . ontosight.ai

The presence of the aldehyde group allows for a wide range of chemical transformations, including condensations, reductions, and oxidations. ontosight.ai The hydroxyl and propoxy groups, on the other hand, influence the molecule's electronic properties and solubility, and can be further modified to create a diverse array of derivatives. This trifunctional nature makes this compound an important intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai For instance, it serves as a precursor in the synthesis of certain liquid crystals and has been used in the preparation of Schiff bases.

Overview of Benzaldehyde Derivatives and Their Academic Research Importance

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a cornerstone of organic chemistry, with a rich history of academic and industrial research. wikipedia.org These compounds are characterized by a benzene ring attached to a formyl group (-CHO). wikipedia.org The reactivity of the aldehyde group, coupled with the stability and diverse substitution possibilities of the aromatic ring, makes benzaldehyde derivatives essential starting materials and intermediates in a vast number of synthetic pathways. wisdomlib.orgwisdomlib.org

In academic research, substituted benzaldehydes are extensively studied for their role in synthesizing a wide variety of organic structures. wisdomlib.orgwisdomlib.org They are crucial in reactions such as the Wittig reaction, Grignard reactions, and various condensation reactions to form larger, more complex molecules. rug.nl The specific substituents on the benzene ring can dramatically influence the reactivity of the aldehyde group and introduce new functionalities, leading to the creation of compounds with specific electronic, optical, or biological properties. ontosight.aiontosight.ai This has led to their investigation in diverse areas, from the development of new catalysts and ligands to the synthesis of novel materials and potential therapeutic agents. rug.nlontosight.ai For example, research has explored the use of benzaldehyde derivatives in the synthesis of chalcones, pyrazoles, and various heterocyclic compounds. wisdomlib.org

The study of benzaldehyde derivatives also provides fundamental insights into reaction mechanisms and the electronic effects of different functional groups on aromatic systems. ncert.nic.in The Gatterman-Koch reaction, for instance, is a classic method for the formylation of aromatic rings to produce benzaldehydes. wikipedia.org Furthermore, the development of new synthetic methods for the preparation of functionalized benzaldehydes remains an active area of research, aiming for more efficient and environmentally friendly processes. rug.nlacs.org

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.2 g/mol
Boiling Point 299.3°C at 760 mmHg
Flash Point 116.6°C
Density 1.151g/cm³
Refractive Index 1.562
Data sourced from LookChem lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNJTBBHBHXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368482
Record name 2-Hydroxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63667-47-0
Record name 2-Hydroxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-Hydroxy-4-propoxy-benzaldehyde

The creation of this compound typically begins with a precursor molecule, 2,4-dihydroxybenzaldehyde, which is then selectively alkylated. Subsequent reactions involving the aldehyde group can then be used to generate a wide array of derivatives.

The primary method for synthesizing this compound is through the regioselective alkylation of 2,4-dihydroxybenzaldehyde. This process, a variation of the Williamson ether synthesis, involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com The key challenge in this synthesis is to selectively alkylate the hydroxyl group at the 4-position while leaving the 2-position hydroxyl group unmodified. The hydroxyl group at the 2-position is less reactive, partly due to intramolecular hydrogen bonding with the adjacent aldehyde group. researchgate.net

Conventional methods for this alkylation often use bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium hydroxide (KOH) in polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile. nih.gov However, these conditions can sometimes lead to low yields or the formation of undesired bis-alkylated byproducts. nih.gov

To address the challenge of regioselectivity, recent research has focused on optimizing reaction conditions. A significant improvement has been achieved by using cesium bicarbonate (CsHCO₃) as the base in acetonitrile. nih.govnih.gov This method provides excellent regioselectivity for the 4-hydroxy group, leading to high yields of the desired 4-alkoxy-2-hydroxybenzaldehyde product. nih.govnih.govdigitellinc.com The use of CsHCO₃ offers a favorable level of basicity that minimizes the formation of side products. nih.gov Other novel approaches have utilized dry potassium fluoride in combination with a benzyl chloride in acetonitrile to achieve successful mono-alkylation. google.com

The general reaction scheme involves the deprotonation of the more acidic 4-hydroxyl group on 2,4-dihydroxybenzaldehyde by a base, creating a phenoxide ion. This nucleophile then attacks the electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an Sₙ2 reaction to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Bases for Regioselective Alkylation of 2,4-dihydroxybenzaldehyde

Base Solvent Alkylating Agent Yield of 4-Alkoxy Product Reference
K₂CO₃, Na₂CO₃ DMF, Acetone Propyl Halide Moderate, risk of side products nih.gov
CsHCO₃ Acetonitrile Propyl Halide Up to 95% nih.govnih.gov
Potassium Fluoride (dry) Acetonitrile Propyl Chloride >70% google.com
NaHCO₃ / KI Acetonitrile Propyl Chloride High google.com

The aldehyde functional group of this compound is a key site for structural modification, most notably through condensation reactions. The Knoevenagel and Claisen-Schmidt condensations are prominent examples used to synthesize a variety of derivatives, particularly chalcones. wikipedia.orgnih.govijarsct.co.in

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction proceeds via nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

A widely used variation is the Claisen-Schmidt condensation, which specifically refers to the reaction between an aromatic aldehyde (like this compound) and an aryl ketone (such as acetophenone) in the presence of a base (e.g., NaOH or KOH) to form a chalcone (B49325). nih.govijarsct.co.in Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for numerous biologically active compounds. nih.gov The reaction can be performed in solvents like ethanol. ijarsct.co.inresearchgate.net

These condensation reactions significantly expand the molecular complexity and diversity of compounds that can be generated from this compound.

Table 2: Examples of Condensation Reactions for Derivatization

Reaction Type Reactant for Aldehyde Catalyst Product Type Reference
Claisen-Schmidt Acetophenone NaOH / EtOH Chalcone nih.govijarsct.co.in
Claisen-Schmidt 2',4'-dihydroxyacetophenone KOH Hydroxylated Chalcone nih.gov
Knoevenagel Malononitrile Piperidine Benzylidene malononitrile nih.gov
Knoevenagel Diethyl malonate Weak Base α,β-unsaturated ester wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis and derivatization of this compound are being explored. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the derivatization of substituted benzaldehydes, this is often achieved through mechanochemistry, where mechanical force (grinding) is used to initiate the reaction.

Solvent-free Claisen-Schmidt condensations have been successfully employed to synthesize chalcones. nih.govresearchgate.net In this method, equimolar amounts of a substituted benzaldehyde (B42025) and an acetophenone are ground together with a solid base, such as sodium hydroxide (NaOH), using a mortar and pestle. researchgate.net This technique often results in high yields and purity, eliminating the need for large volumes of organic solvents and simplifying the work-up process, as the product can often be purified by simple recrystallization. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency, selectivity, and reduced energy consumption. In the context of synthesizing and derivatizing this compound, catalytic methods are applied in several ways.

Heterogeneous Catalysis: The use of solid, reusable catalysts is a key green strategy. For instance, in reactions related to the synthesis of hydroxybenzaldehydes, heterogeneous catalysts like copper-manganese oxides have been used for the selective oxidation of p-cresol to p-hydroxybenzaldehyde. Such catalysts can be easily separated from the reaction mixture and recycled, minimizing waste.

Phase-Transfer Catalysis: In alkylation reactions, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic substrate), potentially reducing the need for harsh solvents and improving reaction rates.

Selective Base Catalysis: As mentioned in section 2.1.1, the strategic selection of a base can dramatically improve reaction outcomes. The use of cesium bicarbonate (CsHCO₃) for the regioselective alkylation of 2,4-dihydroxybenzaldehyde is an example of how a specific catalyst can enhance selectivity, thereby increasing the atom economy and reducing the formation of byproducts that would require separation and disposal. nih.govnih.gov

Strategies for Structural Derivatization of this compound

The molecular structure of this compound offers multiple sites for chemical modification, making it a versatile building block for creating a library of new compounds. Derivatization strategies target the aldehyde group, the phenolic hydroxyl group, and the aromatic ring.

Modification of the Aldehyde Group : This is the most common derivatization pathway.

Condensation Reactions : As detailed in section 2.1.2, reaction with active methylene compounds leads to chalcones, coumarins, and other α,β-unsaturated systems. nih.govnih.gov

Schiff Base Formation : Reaction with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and possess a range of biological activities.

Reductive Amination : The aldehyde can be converted to an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent.

Hydrazone Formation : Reaction with hydrazine or substituted hydrazines produces hydrazones. For example, 2-hydroxy benzyl hydrazide derivatives have been synthesized and evaluated for their biological potential. jchr.org

Oxidation and Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.

Modification of the Hydroxyl Group : The phenolic hydroxyl group at the 2-position can be further alkylated or acylated under specific conditions, although its reactivity is lower than the 4-position hydroxyl in the precursor molecule. google.com

Electrophilic Aromatic Substitution : The aromatic ring itself can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, although the existing substituents will direct the position of the new group and may require specific catalytic conditions.

These strategies allow chemists to systematically alter the steric and electronic properties of this compound to develop new molecules for materials science, medicinal chemistry, and other applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of 2-hydroxy-4-propoxy-benzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. In a typical spectrum, the aldehydic proton appears as a singlet at approximately 9.77 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts influenced by the hydroxyl and propoxy substituents. The protons of the propoxy group also show specific signals, including a triplet for the terminal methyl group and multiplets for the two methylene (B1212753) groups.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

Functional GroupChemical Shift (δ) in ppmMultiplicity
Aldehydic Proton~9.77Singlet
Aromatic Protons~6.9 - 7.8Doublets/Multiplets
Propoxy Methylene (adjacent to O)~4.0Triplet
Propoxy Methylene (middle)~1.8Sextet
Propoxy Methyl~1.0Triplet

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound shows a signal for the aldehydic carbon around 193 ppm. The aromatic carbons appear in the range of 100-165 ppm, with their exact shifts determined by the electronic effects of the substituents. The carbons of the propoxy group are observed in the upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon AtomChemical Shift (δ) in ppm
Aldehydic Carbonyl~193
Aromatic Carbon (C-OH)~161
Aromatic Carbon (C-O-Propoxy)~165
Other Aromatic Carbons~100 - 135
Propoxy Methylene (adjacent to O)~70
Propoxy Methylene (middle)~22
Propoxy Methyl~10

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound displays a prominent absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1650-1680 cm⁻¹. A broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the hydroxyl (O-H) group. The C-O stretching of the ether linkage in the propoxy group is usually observed around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in the spectrum.

Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3100-3500 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (aldehyde)1650-1680
C=C Stretch (aromatic)1450-1600
C-O Stretch (ether)1200-1250

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of benzaldehyde (B42025) derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. For this compound, the presence of the hydroxyl and propoxy groups on the benzene ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. researchgate.net The spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight of 180.20 g/mol . ontosight.ai The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgdocbrown.info For this compound, fragmentation of the propoxy chain is also expected.

X-ray Diffraction (XRD) for Single Crystal and Powder Solid-State Structure Determination

Thermal Analysis Techniques for Phase Transition Behavior and Stability Assessments (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are fundamental in determining the thermal stability, phase transitions, and decomposition characteristics of materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data regarding its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. analyticalanswersinc.com This technique is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. A typical DSC analysis for a crystalline organic solid like this compound would involve heating a small sample at a constant rate to observe endothermic and exothermic events.

While specific DSC data for this compound is not extensively published, analysis of related compounds, such as polymers derived from 4-hydroxybenzaldehyde (B117250), demonstrates the utility of this technique. orientjchem.org For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak corresponds to the enthalpy of fusion. For instance, a study on a terpolymer resin based on 4-hydroxybenzaldehyde showed a melting range of 162-165°C. orientjchem.org It is also noted that Schiff base compounds synthesized using this compound have been characterized using DSC to investigate their liquid crystal properties. lookchem.com

Interactive Data Table: Expected DSC Parameters for this compound

ParameterExpected ObservationSignificance
Melting Point (Tm)A distinct endothermic peak.Indicates the temperature at which the solid compound transitions to a liquid state. Provides information on purity.
Enthalpy of Fusion (ΔHf)Calculated from the area under the melting peak.Quantifies the energy required to melt the solid. Relates to the crystallinity of the sample.
Glass Transition (Tg)A step-like change in the baseline of the heat flow curve.Relevant if the compound can exist in an amorphous or glassy state upon rapid cooling.
Crystallization (Tc)An exothermic peak observed upon cooling from the melt.Indicates the temperature at which the compound solidifies from the liquid state.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA curve plots mass loss against temperature.

For this compound, a TGA scan would reveal the temperature at which it begins to decompose and the subsequent steps of mass loss until a final residue, if any, remains. Studies on oligo-4-hydroxybenzaldehyde have shown resistance to thermo-oxidative decomposition, with significant weight loss occurring at very high temperatures. researchgate.net For instance, the oligomer of 4-hydroxybenzaldehyde showed 5% weight loss at 171°C and 50% at 845°C. researchgate.net Similarly, terpolymers based on p-hydroxybenzaldehyde oxime have been analyzed by TGA to determine their thermal stability, showing multi-stage decomposition processes. researchgate.net A TGA of this compound would be expected to show high thermal stability, with decomposition likely initiating at elevated temperatures.

Interactive Data Table: Expected TGA Data for this compound

ParameterExpected ObservationSignificance
Onset of Decomposition (Tonset)The temperature at which significant mass loss begins.Defines the upper limit of the compound's thermal stability.
Decomposition StepsOne or more distinct steps in the mass loss curve.Indicates different stages of degradation, potentially corresponding to the loss of specific functional groups.
Residue MassThe percentage of mass remaining at the end of the analysis.Indicates the amount of non-volatile residue (e.g., char) formed upon decomposition.

Electron Microscopy for Morphological and Surface Characterization (e.g., Scanning Electron Microscopy, Field Emission Gun Scanning Electron Microscopy)

Electron microscopy techniques are powerful tools for visualizing the micro- and nano-scale morphology of solid materials.

Scanning Electron Microscopy (SEM)

Field Emission Gun Scanning Electron Microscopy (FEG-SEM)

FEG-SEM is an advanced form of SEM that uses a field-emission gun as the electron source. This provides a much brighter, more coherent, and smaller electron beam, resulting in significantly higher image resolution compared to conventional SEM. researchgate.net FEG-SEM would allow for a more detailed examination of the surface features of this compound crystals, potentially revealing fine details such as growth steps, surface defects, or the presence of any amorphous domains on the crystal surface.

Interactive Data Table: Morphological Features of this compound Observable by Electron Microscopy

FeatureAnalytical TechniqueSignificance
Particle Size DistributionSEMDetermines the range and average size of the compound's particles, which can influence properties like dissolution rate and reactivity.
Crystal MorphologySEM / FEG-SEMReveals the characteristic crystal shape (e.g., prismatic, acicular, tabular), which is a reflection of the internal crystal lattice.
Surface TopographyFEG-SEMProvides high-resolution imaging of surface features, including smoothness, roughness, and the presence of any pores or cracks.
Agglomeration StateSEMShows how individual crystals are aggregated, which can impact bulk properties like flowability and packing density.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com XPS is a valuable tool for confirming the surface purity and the chemical integrity of this compound.

The technique works by irradiating the sample surface with a beam of X-rays. This causes the emission of core-level electrons (photoelectrons). The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. eag.com Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element.

For this compound (C₁₀H₁₂O₃), an XPS survey scan would be expected to show peaks corresponding to Carbon (C) and Oxygen (O). High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information.

Interactive Data Table: Predicted XPS Analysis Results for this compound

ElementXPS PeakExpected Chemical States and Corresponding Functional Groups
CarbonC 1sC-C/C-H: Aromatic and aliphatic carbons. C-O: Carbon atoms in the propoxy ether linkage and the phenolic hydroxyl group. C=O: Carbon atom of the aldehyde group.
OxygenO 1sC=O: Oxygen atom of the aldehyde group. C-O-C / C-O-H: Oxygen atoms in the propoxy ether linkage and the phenolic hydroxyl group.

The relative areas of these component peaks in the high-resolution spectra can be used to verify that the surface stoichiometry is consistent with the compound's molecular formula. Any unexpected elements detected would indicate surface contamination.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Hydroxy-4-propoxy-benzaldehyde, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For instance, studies on similar substituted benzaldehydes, such as 4-hydroxybenzaldehyde (B117250), have utilized DFT to simulate and confirm their molecular geometries. mdpi.comresearchgate.net The optimized structure of 4-hydroxybenzaldehyde was determined to have C1 point group symmetry. mdpi.com Such calculations for this compound would precisely map the spatial arrangement of its hydroxyl, propoxy, and aldehyde functional groups, which is crucial for understanding its reactivity and interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzaldehyde (B42025) (Note: Data is for 4-hydroxybenzaldehyde as a representative example due to the absence of specific published data for this compound)

ParameterBond Length (Å)Bond Angle (°)
C1-C21.3843A(2,1,6) = 120.6882
C1-C61.4065A(2,1,10) = 121.0305

Source: Adapted from Khanam, H.; Singh, R. Chem. Proc. 2023, 14, 90. researchgate.net

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For related compounds like 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap has been calculated to be approximately 5.01 eV, suggesting significant chemical stability. mdpi.com Similar analysis for this compound would reveal its electronic stability and charge transfer characteristics within the molecule.

Table 2: Illustrative FMO Properties for a Related Benzaldehyde Derivative (Note: Data is for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime as a representative example due to the absence of specific published data for this compound)

ParameterEnergy (eV)
HOMO-6.269502
LUMO-2.509433
Energy Gap3.760069

Source: Adapted from research on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. ontosight.ai

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, can predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value of first hyperpolarizability is indicative of significant NLO activity, which often arises from intramolecular charge transfer. researchgate.net

Theoretical studies on various substituted benzaldehydes have demonstrated their potential as NLO materials. researchgate.net For example, the first hyperpolarizability of 4-hydroxybenzaldehyde was calculated to be 16.518 x 10⁻³⁰ esu. researchgate.net The presence of electron-donating (hydroxyl, propoxy) and electron-withdrawing (aldehyde) groups in this compound suggests that it may also possess NLO properties, which can be quantified through such computational analyses.

Table 3: Illustrative NLO Properties for a Related Benzaldehyde (Note: Data is for 4-hydroxybenzaldehyde as a representative example due to the absence of specific published data for this compound)

PropertyCalculated Value
Dipole Moment (μ)4.66 Debye
First Hyperpolarizability (β)16.518 x 10⁻³⁰ esu

Source: Adapted from a study on 4-hydroxybenzaldehyde. researchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface displays regions of varying electrostatic potential, typically using a color scale where red indicates electron-rich areas (prone to electrophilic attack) and blue indicates electron-poor areas (prone to nucleophilic attack). nih.gov For substituted benzaldehydes, MEP analysis clearly identifies the negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, marking them as sites for electrophilic interaction. mdpi.comnih.gov

The Fukui function is another reactivity descriptor derived from DFT that helps to identify the most electrophilic and nucleophilic sites in a molecule with greater precision. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This analysis provides a numerical basis for predicting where a molecule will react as a nucleophile or an electrophile.

Computational Approaches to Predict Spectroscopic Data for Experimental Validation

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. Theoretical calculations can predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. By comparing the computationally predicted spectra with experimental results, a more accurate assignment of spectral features can be achieved.

For example, DFT calculations have been used to simulate the vibrational spectra of various benzaldehyde derivatives, showing good agreement with experimental FT-IR and FT-Raman data. researchgate.net Similarly, the electronic spectrum of 4-hydroxybenzaldehyde has been predicted using Time-Dependent DFT (TD-DFT), with calculated absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com Applying these computational methods to this compound would facilitate the validation of its experimental spectroscopic characterization.

Coordination Chemistry and Metal Complexes of 2 Hydroxy 4 Propoxy Benzaldehyde Derivatives

Synthesis of Schiff Base Ligands Derived from 2-Hydroxy-4-propoxy-benzaldehyde

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, its derivatives are commonly prepared by reacting it with various amines.

A general and straightforward method for synthesizing these Schiff base ligands involves the condensation of equimolar amounts of this compound and a suitable primary amine in a solvent such as ethanol. The reaction mixture is typically refluxed for a period, after which the Schiff base product precipitates and can be collected by filtration. sbmu.ac.irjocpr.com For instance, new homologous series of Schiff bases have been synthesized from 4-n-alkoxy-2-hydroxy-benzaldehyde (where the alkoxy group, including propoxy, can vary) and 4-amino acetophenone. researchgate.net

The structure of the resulting Schiff base is characterized by the presence of an azomethine or imine group (-C=N-). A key feature of Schiff bases derived from 2-hydroxy-benzaldehydes is the formation of an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom (O-H···N). nih.gov This interaction contributes to the thermal stability of these compounds. researchgate.net The synthesis can be influenced by various factors, including the nature of the solvent and the presence of catalysts. While refluxing in ethanol is common, other methods, such as using P2O5/SiO2 as a catalyst in solvent-free conditions, have also been reported for similar aldehydes. jocpr.com

The synthesized Schiff bases are typically characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm their molecular structure. researchgate.net

Formation and Spectroscopic Characterization of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II))

Schiff bases derived from this compound are excellent chelating agents for transition metal ions due to the presence of multiple donor atoms, typically oxygen and nitrogen. The formation of metal complexes generally involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent.

The synthesis of these complexes often involves mixing a hot ethanolic solution of the Schiff base ligand with a hot ethanolic solution of the corresponding metal salt, such as Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·H₂O, or Zn(CH₃COO)₂·H₂O, in a specific molar ratio. sbmu.ac.ir The resulting mixture is stirred and heated, leading to the precipitation of the metal complex, which is then filtered, washed, and dried. sbmu.ac.ir

The characterization of these transition metal complexes relies heavily on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand to the metal ion. A key indicator of coordination is the shift in the vibrational frequency of the azomethine (C=N) group upon complexation. sbmu.ac.ir The appearance of new bands in the low-frequency region, attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, further confirms the formation of the complex. sbmu.ac.ir

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For instance, the d-d transitions observed in the visible region can suggest a specific geometry, such as square-planar for certain Cu(II) complexes or octahedral for some Ni(II) and Co(II) complexes. sbmu.ac.irnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and can also provide insights into the structure of diamagnetic complexes, such as those of Zn(II).

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and confirm their proposed formulas. mdpi.com

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complexes, which is indicative of the oxidation state and geometry of the central metal ion. nih.govmdpi.com

Molar Conductance Measurements: These measurements are used to determine whether the complexes are electrolytes or non-electrolytes in a given solvent, providing information about the nature of the coordinated anions. nih.gov

Spectroscopic Data for Transition Metal Complexes of Schiff Bases Derived from Hydroxybenzaldehydes
ComplexIR (C=N) Shift (cm⁻¹)UV-Vis λmax (nm)Proposed GeometryReference
Cu(II) ComplexShift to lower frequency~625Square-planar sbmu.ac.ir
Ni(II) ComplexShift to lower frequency~512, ~684Square-planar sbmu.ac.ir
Zn(II) ComplexShift to lower frequency-Tetrahedral sbmu.ac.ir
Co(II) ComplexShift to lower frequency-Octahedral nih.gov

Analysis of Coordination Motifs and Ligand-Metal Interactions

The Schiff bases derived from this compound typically act as bidentate or polydentate ligands, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen atoms. sbmu.ac.ir The deprotonation of the phenolic hydroxyl group upon coordination is a common feature.

The coordination environment around the central metal ion can vary depending on the metal, the stoichiometry of the reaction, and the presence of other coordinating species like solvent molecules or counter-ions. Common coordination geometries observed for these types of complexes include square-planar, tetrahedral, and octahedral. sbmu.ac.irnih.gov For example, studies on similar Schiff base complexes have shown that Cu(II) and Ni(II) often favor a square-planar geometry, while Zn(II) tends to form tetrahedral complexes. sbmu.ac.ir In some cases, Co(II) and Ni(II) can adopt an octahedral geometry, which may involve the coordination of water molecules or other solvent molecules. nih.gov

The interaction between the ligand and the metal is primarily a Lewis acid-base interaction, where the electron-donating groups of the ligand (the Lewis base) coordinate to the electron-accepting metal ion (the Lewis acid). The stability of these complexes is influenced by factors such as the chelate effect, the nature of the metal ion, and the electronic and steric properties of the Schiff base ligand.

Investigation of Metallomesogens and Their Mesomorphic Behavior

Metallomesogens are metal-containing liquid crystals that combine the properties of metal complexes with the mesomorphic behavior of liquid crystals. Schiff base complexes, particularly those with long alkoxy chains like the propoxy group, are promising candidates for the design of metallomesogens.

Applications in Advanced Materials Science

Development of Liquid Crystalline Materials Utilizing 2-Hydroxy-4-propoxy-benzaldehyde Derivatives

Derivatives of this compound are instrumental in the creation of thermotropic liquid crystals, which exhibit temperature-dependent phase transitions. nih.gov These materials are crucial for technologies like liquid crystal displays (LCDs). mdpi.comnih.govleidenuniv.nl

The design of liquid crystal molecules, or mesogens, hinges on achieving a specific molecular geometry, typically an elongated, rod-like (calamitic) shape. nih.govnih.gov This anisotropy is essential for the formation of liquid crystalline phases. nih.gov Derivatives of this compound serve as excellent building blocks for such mesogens. The synthesis often involves reactions at the hydroxyl (-OH) and aldehyde (-CHO) groups to build larger, more complex molecules. usm.myresearchgate.netcore.ac.uk

For instance, the aldehyde group can readily react with an amine via a condensation reaction to form a Schiff base (-CH=N-). This linkage is widely used to connect aromatic rings, extending the rigid core of the molecule and enhancing its rod-like shape, a key factor for achieving liquid crystallinity. icm.edu.plsciensage.info Similarly, the hydroxyl group can be esterified. These reactions allow for the attachment of other rigid groups or flexible terminal chains, which are crucial for controlling the type of liquid crystal phase (e.g., nematic, smectic) and its temperature range. nih.govnih.govicm.edu.pl

Table 1: Role of Structural Components in Mesogen Design Based on this compound
Structural ComponentFunction in Mesogen DesignExample Modification
Benzene (B151609) RingProvides rigidity and aromatic π-π interactions, forming the core of the mesogen.Linking to other aromatic rings (e.g., biphenyls).
Aldehyde Group (-CHO)A reactive site for extending the molecular core and creating linking groups.Formation of Schiff base (-CH=N-) by reaction with anilines. sciensage.info
Hydroxyl Group (-OH)Enables hydrogen bonding and serves as a reactive site for esterification.Formation of ester linkages (-COO-) by reaction with carboxylic acids.
Propoxy Group (-OC3H7)Acts as a flexible terminal chain, influencing melting point and mesophase stability.Varying the length of the alkoxy chain (e.g., hexyloxy, dodecyloxy) to tune phase behavior. icm.edu.pl

Research on homologous series of n-alkoxybenzaldehyde derivatives shows that the length of the flexible alkoxy chain significantly influences the mesomorphic properties, with longer chains often promoting the formation of more ordered smectic phases. researchgate.neticm.edu.plresearchgate.net

The hydroxyl group in the 2-position of the benzaldehyde (B42025) core is pivotal for the formation of supramolecular liquid crystals. These are systems where liquid crystalline behavior arises from the self-assembly of molecules through specific, directional non-covalent interactions like hydrogen bonds. nih.govwhiterose.ac.uk The hydrogen on the hydroxyl group acts as a hydrogen-bond donor, while the oxygen atoms in the hydroxyl and aldehyde groups can act as acceptors.

This capability allows derivatives of this compound to form hydrogen-bonded complexes with other molecules, such as carboxylic acids or pyridines. frontiersin.orggoogle.comrsc.org The resulting complex can have a more pronounced rod-like shape and greater molecular polarizability than the individual components, leading to the formation or stabilization of a liquid crystal phase. frontiersin.orggoogle.com This strategy is a powerful tool for creating novel liquid crystalline materials, as it can induce mesomorphism in molecules that are not liquid crystalline on their own. nih.gov The formation of these hydrogen-bonded supramolecular structures has been shown to enhance thermal stability and create unique, ordered condensed states. nih.gov

Polymer-dispersed liquid crystals (PDLCs) are composite materials where micron-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. mdpi.comrsc.orgmateriability.com These films can be electrically switched between a light-scattering, opaque "off" state and a transparent "on" state. aip.orgmdpi.com This switching capability makes them ideal for applications like smart windows, privacy screens, and displays. mdpi.commdpi.com

Derivatives of this compound can be incorporated into PDLCs in two primary ways:

As a component of the liquid crystal mixture: Mesogens synthesized from the benzaldehyde derivative can be part of the liquid crystal formulation that forms the droplets.

In the formation of the polymer matrix: The reactive aldehyde or hydroxyl groups can be modified to create a polymerizable monomer. This monomer can then be mixed with a liquid crystal and polymerized (often using UV light), causing the liquid crystal to phase-separate into droplets, a process known as polymerization-induced phase separation (PIPS). mdpi.commateriability.com

The electro-optical properties of a PDLC film, such as its driving voltage, contrast ratio, and response time, are highly dependent on the chemical nature of the liquid crystal and the polymer, as well as the size and shape of the liquid crystal droplets. aip.orgaip.orgmdpi.com

Table 2: Hypothetical Components of a PDLC System Utilizing a this compound Derivative
ComponentExample MaterialFunction
Liquid CrystalNematic mixture (e.g., E7) containing a Schiff base mesogen derived from this compound.Forms droplets that reorient in an electric field to control light transmission.
Prepolymer/MonomerAcrylate-functionalized derivative of this compound.Forms the solid polymer matrix that encapsulates the liquid crystal droplets. mdpi.com
Photoinitiator2,2-dimethoxy-2-phenylacetophenone (DMPA)Initiates the polymerization process upon exposure to UV light.

Photoresponsive and Stimuli-Responsive Materials Based on Derivatives

By incorporating stimuli-responsive molecular units into the structure of this compound derivatives, it is possible to create "smart" materials that change their properties in response to external triggers like light, pH, or temperature. nih.gov

A common strategy for creating photoresponsive materials is to attach an azobenzene group to the benzaldehyde core. Azobenzene molecules undergo a reversible trans-cis isomerization when irradiated with UV and visible light. nih.govmdpi.com This change in molecular shape can disrupt the packing of the liquid crystal phase, causing a phase transition or a change in optical properties. This effect can be harnessed to create light-driven actuators or optical switches. nih.govrsc.org The synthesis of such molecules often leverages the reactive functional groups of the benzaldehyde precursor to covalently link the photoresponsive unit. mdpi.com The sensitivity of hydrogen bonds to factors like pH and temperature also provides a pathway to create materials that respond to these stimuli, altering the self-assembled supramolecular structure. nih.gov

Contributions to Optoelectronic and Display Technologies

The development of liquid crystalline and stimuli-responsive materials from this compound derivatives directly fuels advancements in optoelectronic and display technologies. The primary application lies in the fabrication of various types of liquid crystal displays (LCDs) and light control devices. nih.govmdpi.com

The tunable scattering of PDLC films is used for privacy glass and smart windows that can switch from opaque to clear on demand. mdpi.com In display applications, PDLCs can be used to create flexible displays and light shutters. Furthermore, photo-crosslinkable polymers based on benzaldehyde derivatives have been studied for creating specialized alignment layers in LC cells, which are critical for manufacturing high-quality LC lenses and other advanced optical components. researchgate.net The ability to create stimuli-responsive systems opens the door for novel sensors and displays that can react to environmental changes.

Integration into Advanced Polymeric Materials and Composites

The functional groups of this compound make it an excellent candidate for integration into advanced polymers and composites. By converting the molecule into a monomer (for example, by attaching a polymerizable group like an acrylate), it can be incorporated into polymer chains. researchgate.net

A significant application in this area is the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) . dtic.milnih.gov In SCLCPs, mesogenic units derived from the benzaldehyde are attached as side chains to a flexible polymer backbone. nih.govmdpi.com This molecular architecture combines the properties of polymers (e.g., mechanical strength, processability) with the anisotropic and responsive characteristics of liquid crystals. nih.govnih.gov SCLCPs are used in applications such as optical data storage, specialty optical films, and sensors. The synthesis of these polymers can be achieved through various polymerization techniques, including free-radical polymerization. nih.gov

Additionally, benzaldehyde derivatives can be immobilized onto other polymer carriers to impart specific functionalities. For example, they have been attached to amine-terminated polymers to create materials with biocidal properties, demonstrating their versatility in creating functional polymeric systems. nih.gov The aromatic nature of the benzaldehyde core can also contribute to the thermal stability of the resulting polymer.

Preclinical Biological Activity and Mechanistic Insights in Vitro Studies

Antibacterial Efficacy and Mechanistic Investigations

Research into the antibacterial properties of benzaldehyde (B42025) derivatives has revealed significant potential in combating various bacterial pathogens. While direct studies on 2-Hydroxy-4-propoxy-benzaldehyde are limited, extensive research on its close analog, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), provides valuable insights into its likely antibacterial profile and mechanisms.

Studies on HMB have established its antibacterial efficacy against a range of bacteria. For instance, against methicillin-resistant Staphylococcus aureus (MRSA), HMB exhibited a Minimum Inhibitory Concentration (MIC) of 1024 µg/ml, with the Minimum Bactericidal Concentration (MBC) being twice the MIC. researchgate.netnih.gov In another study, the MIC of HMB against uropathogenic Proteus mirabilis was determined to be 200 μg/ml. frontiersin.orgnih.gov Furthermore, investigations into the essential oil of Periploca sepium, where HMB is the main component, showed MIC values ranging from 80 μg/mL to 250 μg/mL and MBC values from 125 μg/mL to 250 μg/mL against a panel of test microorganisms. mdpi.com

Table 1: MIC and MBC Values for 2-Hydroxy-4-methoxybenzaldehyde (HMB)

Microorganism MIC (µg/mL) MBC (µg/mL) Reference
Methicillin-resistant S. aureus 1024 2048 researchgate.netnih.gov
Proteus mirabilis 200 Not Reported frontiersin.orgnih.gov
Various bacteria and fungi 80 - 250 125 - 250 mdpi.com

The formation of biofilms is a critical factor in bacterial pathogenesis and drug resistance. HMB has demonstrated significant anti-biofilm capabilities. Against Proteus mirabilis, HMB showed a concentration-dependent inhibition of biofilm formation. frontiersin.orgnih.gov It was also found to be effective in reducing crystalline biofilm production in this species. frontiersin.org In studies on Staphylococcus epidermidis, HMB was shown to be antagonistic to biofilm formation, with a minimum biofilm inhibitory concentration (MBIC) of 250 µg/ml. nih.gov Research indicates that HMB's anti-biofilm action primarily targets the initial stages of cell adhesion. nih.govresearchgate.net Moreover, HMB has been shown to dislodge a significant percentage of preformed biofilms of MRSA. researchgate.netnih.gov

The antibacterial action of HMB appears to be multi-faceted, involving disruption of the cell membrane and inhibition of key virulence factors. Studies on MRSA have shown that treatment with HMB leads to an increased release of intracellular proteins and nucleic acids, indicating damage to the cell membrane. researchgate.netnih.gov This is further supported by observations of HMB inducing lipid peroxidation and osmotic stress. nih.gov

In addition to direct bactericidal or bacteriostatic action, HMB also acts as a virulence inhibitor. It has been shown to inhibit the production of various virulence factors in Proteus mirabilis, including urease, hemolysin, and siderophores, and also impedes swimming and swarming motility. frontiersin.orgnih.gov Against MRSA, HMB has been found to inhibit the expression of adhesin genes, which are crucial for biofilm formation. nih.gov Furthermore, some benzaldehyde derivatives have been shown to inhibit the production of aflatoxin B1 by Aspergillus flavus by downregulating the expression of key regulatory genes. mdpi.com

Antileishmanial Activity of Derivatives

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Benzaldehyde derivatives have been investigated for their ability to inhibit various enzymes, with a particular focus on tyrosinase.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest for the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Studies on analogs of this compound have revealed potent tyrosinase inhibitory activity. For instance, a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were synthesized and evaluated, with some compounds showing significantly stronger inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, binding to the enzyme's active site. nih.gov Another study on a series of 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues also reported remarkable tyrosinase inhibitory activities, with most compounds exhibiting IC50 values in the sub-micromolar range. nih.gov These structure-activity relationship studies indicate that the nature of the substituent at the 4-position of the benzaldehyde ring plays a critical role in determining the inhibitory potency.

Cyclooxygenase (COX) Enzyme Inhibition.researchgate.net

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govbiorxiv.org There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated in response to inflammatory stimuli. biorxiv.orgyoutube.com Inhibition of COX enzymes, particularly the selective inhibition of COX-2, is a major strategy for anti-inflammatory drug development to reduce the side effects associated with non-selective NSAIDs. youtube.comnih.gov

While direct in vitro studies on the COX inhibitory activity of this compound are not extensively detailed in the provided search results, the broader context of hydroxybenzaldehyde derivatives suggests a potential for such activity. The structural features of this compound, including the hydroxyl and aldehyde groups on a benzene (B151609) ring, are common in compounds investigated for COX inhibition. ontosight.ai For instance, studies on other classes of compounds, like isoxazole (B147169) derivatives, have demonstrated that specific substitutions can lead to potent and selective COX-2 inhibition. nih.gov The evaluation of such compounds typically involves in vitro assays to determine the concentration required to inhibit 50% of the enzyme's activity (IC50), with lower values indicating greater potency. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles.researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgcollaborativedrug.com By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural motifs that are crucial for its desired effects, and which modifications can enhance potency or reduce toxicity. gardp.org

For benzaldehyde derivatives, SAR studies have revealed important insights. The nature and position of substituents on the benzaldehyde ring can significantly impact their biological activities. researchgate.netnih.gov In the context of anticancer activity, for example, the presence of a 2'-hydroxy group in chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, appears to be significant for their cytotoxic potential. nih.gov This hydroxyl group may contribute to the stability of the molecule through hydrogen bonding. nih.gov

While specific SAR studies focused solely on this compound are not detailed, the principles of SAR can be applied to infer potential avenues for optimization. For instance, modifying the propoxy group at the 4-position could influence lipophilicity and, consequently, cell permeability and interaction with biological targets. Similarly, alterations to the aldehyde group could affect its reactivity and binding to target enzymes or receptors. The development of derivatives of related compounds has shown that even minor changes, such as the addition of a methyl group, can significantly alter potency. acs.org

Investigational Anticancer Properties through In Vitro Cytotoxicity Assays.researchgate.netacs.orgnih.gov

The potential of novel compounds as anticancer agents is often initially assessed through in vitro cytotoxicity assays. researchgate.net These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. researchgate.net Common methods include the MTT and SRB assays, which quantify cell viability after treatment with the test compound. nih.govmdpi.comnih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. nih.gov

Derivatives of benzaldehyde have been the subject of numerous investigations into their anticancer properties. For example, certain chalcone derivatives synthesized from substituted benzaldehydes have demonstrated cytotoxicity against colon cancer cell lines, with IC50 values below 200 µM. nih.gov In some cases, these compounds have shown selective cytotoxicity towards cancer cells over normal cell lines. nih.gov

While specific cytotoxicity data for this compound against a wide range of cancer cell lines is not available in the provided results, the general class of aminobenzylnaphthols, which can be derived from benzaldehydes, has shown potent cytotoxic activity against pancreatic and colorectal cancer cell lines, with IC50 values in the micromolar range. mdpi.comsemanticscholar.org These findings suggest that the benzaldehyde scaffold is a promising starting point for the development of new anticancer agents. Further in vitro studies on this compound are necessary to determine its specific cytotoxic profile and its potential as a lead compound for cancer therapy.

Advanced Analytical Methodologies for Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as a cornerstone technique for the analysis of 2-Hydroxy-4-propoxy-benzaldehyde and related phenolic compounds. srce.hrresearchgate.net Method development focuses on achieving optimal separation, sensitivity, and speed.

Optimization of Reverse Phase HPLC (RP-HPLC) Conditions

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. srce.hr The optimization of RP-HPLC conditions is a multi-faceted process involving the careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters to achieve the desired separation.

Several factors are critical in the optimization of RP-HPLC methods:

Stationary Phase: C18 columns are widely used for the separation of phenolic compounds due to their hydrophobic nature, which allows for effective retention and separation based on polarity. nih.gov Other stationary phases, such as those with different alkyl chain lengths or with embedded polar groups, can also be explored to fine-tune selectivity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, such as methanol (B129727) or acetonitrile. chromatographyonline.com The ratio of these components is a key parameter for controlling retention times. Increasing the organic modifier content generally leads to a decrease in retention time for hydrophobic compounds. chromatographyonline.com For ionizable compounds, controlling the pH of the mobile phase is crucial for consistent retention and peak shape. nih.gov

Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate complex mixtures containing compounds with a wide range of polarities. srce.hr This allows for the efficient elution of both more polar and less polar analytes within a reasonable timeframe.

A study on the related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), utilized a C18 column with a mobile phase of methanol and water, demonstrating the effectiveness of RP-HPLC for this class of compounds. researchgate.netcolab.ws

Integration of Advanced Detection Systems (e.g., Photo Diode Array, UV Detector)

The choice of detector is paramount for achieving the required sensitivity and selectivity in HPLC analysis.

UV Detectors: UV-Vis detectors are commonly used for the detection of chromophoric compounds like this compound. nih.gov These detectors measure the absorbance of the analyte at a specific wavelength. The SPD-20A/20AV models, for instance, offer high sensitivity and a wide linear range. shimadzu.com Some models can operate in dual-wavelength mode, allowing for simultaneous monitoring at two different wavelengths. shimadzu.comshimadzu.eu

Photo Diode Array (PDA) Detectors: PDA detectors, also known as Diode Array Detectors (DAD), offer a significant advantage over single-wavelength UV detectors. scioninstruments.com They acquire the entire UV-Vis spectrum of the eluting compounds, providing valuable information for peak identification and purity assessment. scioninstruments.comshimadzu.com This capability is particularly useful for distinguishing between isomers and identifying co-eluting impurities. shimadzu.com Modern PDA detectors, such as the Shimadzu SPD-M30A and SPD-M40, boast high sensitivity, low noise levels, and advanced features like temperature-controlled optics for enhanced baseline stability. shimadzu.comshimadzu.eushimadzu.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for High-Sensitivity Analysis

For applications requiring even higher sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. UHPLC utilizes columns with smaller particle sizes, resulting in faster analysis times and improved resolution compared to conventional HPLC.

When coupled with a mass spectrometer, UHPLC-MS/MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for a given compound. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, effectively eliminating matrix interferences. This technique is invaluable for the trace-level quantification of this compound in complex samples.

Rigorous Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy

To ensure the reliability and suitability of an analytical method for its intended purpose, a thorough validation process is essential. scispace.comresearchgate.net The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Linearity: This parameter demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net A linear relationship is typically established by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. researchgate.netcolab.wsdemarcheiso17025.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. scispace.comresearchgate.net It is often determined based on the signal-to-noise ratio, typically 3:1. researchgate.net

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. scispace.comresearchgate.net A common signal-to-noise ratio for LOQ is 10:1. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netcolab.wseuropa.eu

Accuracy: Accuracy is the measure of how close the experimental value is to the true or accepted value. scispace.comresearchgate.net It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.neteuropa.eu

A validated HPLC method for the related compound 2-hydroxy-4-methoxybenzaldehyde demonstrated excellent linearity (r > 0.998) and precision (RSD < 2%). researchgate.netcolab.ws

The following table summarizes typical validation parameters for HPLC methods used in the analysis of related phenolic aldehydes:

ParameterTypical Value/RangeReference
Linearity (r²) > 0.998 researchgate.netcolab.ws
LOD (µg/mL) 0.001 - 0.84 researchgate.netcolab.wsresearchgate.net
LOQ (µg/mL) 0.005 - 2.34 researchgate.netcolab.wsresearchgate.net
Intra-day Precision (%RSD) < 2% researchgate.netnih.govcolab.ws
Inter-day Precision (%RSD) < 3% researchgate.netcolab.ws
Accuracy (% Recovery) 98 - 102% nih.govresearchgate.net

Application of Developed Methods for Analysis in Complex Research Matrices

The validated analytical methods are instrumental in the analysis of this compound across a spectrum of complex research matrices.

Synthetic Intermediates and Reaction Mixtures: In organic synthesis, these methods are crucial for monitoring the progress of reactions where this compound is a starting material or an intermediate. google.com They allow for the determination of reaction yield and purity of the product.

Plant Extracts: this compound or its analogs may be present in various plant species. researchgate.net HPLC and UHPLC-MS/MS methods are employed to identify and quantify these compounds in crude extracts, providing valuable information for phytochemical studies and the quality control of herbal products. researchgate.netresearchgate.netcolab.ws The complexity of these matrices necessitates highly selective and sensitive analytical techniques to overcome interferences from other plant constituents.

Emerging Research Avenues and Future Outlook

Exploration of Novel and Sustainable Synthetic Strategies for 2-Hydroxy-4-propoxy-benzaldehyde

The synthesis of this compound, while achievable through established chemical routes, presents an opportunity for the development of more sustainable and efficient methodologies. Traditional synthesis often involves the propoxylation of 2,4-dihydroxybenzaldehyde, which itself is derived from multi-step processes. Future research is anticipated to focus on greener alternatives that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas for exploration include:

Biocatalytic Routes: Employing enzymes or whole-cell systems to carry out specific steps, such as O-alkylation, could offer high selectivity and milder reaction conditions compared to conventional chemical catalysts.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability. The precise control over reaction parameters like temperature and residence time could lead to higher yields and purity.

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and increase yields for the alkylation of the phenolic hydroxyl group.

One-Pot Syntheses: Developing a streamlined process from a simple precursor like resorcinol, combining formylation and propoxylation in a single reaction vessel, would improve atom economy and reduce operational complexity.

Drawing inspiration from the synthesis of related compounds, such as 2-fluoro-4-hydroxybenzaldehyde (B1296990) which involves hydroxyl protection followed by formylation and deprotection, similar strategies could be optimized for the propoxy derivative. google.com The development of synthesis methods for compounds like 2,3,4-trihydroxybenzaldehyde (B138039) from raw materials like pyrogallol (B1678534) also highlights pathways involving phenolic hydroxyl protection, formylation, and deprotection that could be adapted. google.com

Table 1: Potential Sustainable Synthetic Strategies

Strategy Description Potential Advantages
Biocatalysis Use of enzymes (e.g., O-methyltransferases analogs) or whole-cell systems for selective propoxylation. High selectivity, mild conditions, reduced byproducts, environmentally friendly.
Flow Chemistry Continuous synthesis in microreactors. Enhanced safety, rapid optimization, improved scalability, higher yields.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction. Reduced reaction times, increased energy efficiency, potential for higher yields.

| One-Pot Synthesis | Combining multiple reaction steps (e.g., formylation, propoxylation) without isolating intermediates. | Increased efficiency, reduced solvent waste, lower operational costs. |

Advanced Applications in Functional Materials Beyond Current Scope

As a versatile chemical intermediate, this compound holds significant promise for the creation of advanced functional materials. ontosight.ai Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl, and a propoxy chain, allows for its incorporation into a variety of polymeric and supramolecular architectures.

Future research could unlock applications in:

Liquid Crystals: Schiff bases derived from the condensation of 2-hydroxy-4-alkoxybenzaldehydes with various amines have been shown to exhibit liquid crystalline properties. lookchem.com Investigating the mesomorphic behavior of Schiff bases and their metal complexes derived from this compound could lead to new materials for display technologies and sensors. lookchem.com

Antimicrobial Polymers: Benzaldehyde (B42025) derivatives can be immobilized onto polymer backbones to create materials with biocidal activity. nih.gov Polymers incorporating this compound could be developed for use in biomedical devices, water purification membranes, and food packaging, leveraging the anticipated antimicrobial properties of the benzaldehyde moiety. nih.gov

Chelating Resins and Adsorbents: The phenolic hydroxyl and aldehyde groups can act as coordination sites for metal ions. Polymers synthesized from related structures, like 2,4-dihydroxy-benzaldehydeoxime and formaldehyde, have been shown to act as ion-exchangers with selectivity for certain metals. ias.ac.in Materials derived from this compound could be engineered for selective metal extraction, environmental remediation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): The aromatic core and functional groups suggest potential for designing new organic semiconductors. Derivatives could be synthesized to tune the electronic properties, making them suitable as emitters or host materials in OLED devices.

Table 2: Potential Applications in Functional Materials

Material Type Potential Application Key Structural Feature
Schiff Base Derivatives Liquid Crystal Displays, Sensors Planar aromatic structure, modifiable side chains.
Antimicrobial Polymers Medical Coatings, Water Treatment Aldehyde group for immobilization, inherent bioactivity. nih.gov
Chelating Polymers Metal Ion Separation, Remediation Phenolic -OH and aldehyde -CHO for metal coordination. ias.ac.in

| Organic Semiconductors | OLEDs, Organic Electronics | Conjugated π-system, tunable electronic properties. |

Deeper Mechanistic Elucidation of Biological Activities through Molecular and Cellular Studies

The biological activities of this compound are largely unexplored, but significant insights can be gained from its close structural analog, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB). HMB is known to possess a range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.netinnovareacademics.in It is reasonable to hypothesize that the propoxy derivative will exhibit a similar, though potentially modulated, activity profile due to the increased lipophilicity of the propoxy group.

Future mechanistic studies should focus on:

Antimicrobial Mechanisms: Research on HMB has shown it can inhibit the growth of pathogenic fungi like Fusarium graminearum by damaging cell membranes and inhibiting mycotoxin biosynthesis. nih.gov It also effectively hampers the formation of crystalline biofilms by bacteria such as Proteus mirabilis. frontiersin.org Cellular studies using techniques like fluorescence microscopy, flow cytometry, and transcriptomics could reveal if this compound acts via similar membrane-disrupting or virulence-inhibiting mechanisms. The antimicrobial action of HMB has been demonstrated against various bacteria and fungi, suggesting it is a primary contributor to the bioactivity of essential oils in which it is found. nih.gov

Antioxidant Pathways: The phenolic hydroxyl group suggests inherent antioxidant potential. Quantitative assays (e.g., DPPH, ABTS) can be used to determine its radical scavenging ability. Cellular studies could investigate its effect on intracellular reactive oxygen species (ROS) levels and its ability to modulate antioxidant enzyme expression (e.g., SOD, CAT, GPx).

Anti-inflammatory Effects: Given that related phenolic aldehydes have shown anti-inflammatory properties, investigations into the effect of this compound on key inflammatory pathways (e.g., NF-κB, MAPK) and the production of inflammatory mediators (e.g., NO, prostaglandins, cytokines) in cell models like LPS-stimulated macrophages would be highly valuable. biomolther.org

Interdisciplinary Research Opportunities Integrating Computational, Synthetic, and Biological Sciences

A holistic understanding and exploitation of this compound can be best achieved through a synergistic, interdisciplinary approach that combines computational modeling, chemical synthesis, and biological evaluation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. nih.gov Molecular docking simulations can predict binding affinities and interactions with specific biological targets, such as microbial enzymes or receptor proteins, thereby guiding the design of more potent bioactive molecules. nih.govjchr.org This computational insight can prioritize synthetic efforts towards compounds with the highest predicted activity.

Integrated Synthesis and Evaluation: The design-synthesis-test cycle is a powerful paradigm in drug discovery and materials science. Computational predictions can inform the design of novel derivatives of this compound. These target molecules can then be synthesized using the sustainable strategies outlined previously. Finally, their functional properties and biological activities can be rigorously tested in vitro and in cell-based assays. The results of these experiments can then be used to refine the computational models, creating a feedback loop that accelerates the discovery process.

Systems Biology Approaches: To understand the broader biological impact, especially of antimicrobial activities, techniques like proteomics and metabolomics could be employed. These approaches can provide a global view of the changes in protein expression and metabolic pathways within a microorganism upon exposure to the compound, offering a deeper mechanistic understanding beyond a single target.

By leveraging the predictive power of computational science to guide focused synthetic chemistry and in-depth biological testing, the full potential of this compound as a platform for new materials and bioactive agents can be efficiently unlocked.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Hydroxy-4-propoxy-benzaldehyde?

Methodological Answer: A two-step synthesis is often employed:

Core Formation : Use the Reimer-Tiemann reaction, where phenol reacts with chloroform in a basic medium (e.g., NaOH) to yield 4-hydroxybenzaldehyde .

Propoxylation : Introduce the propoxy group via nucleophilic substitution. For example, treat 4-hydroxybenzaldehyde with propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .
Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
  • Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm), the aldehyde proton (δ ~9.8 ppm), and propoxy group signals (δ 1.0–1.6 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) .
    • ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and propoxy carbons (δ 22–70 ppm).
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹), C=O (aldehyde, ~1700 cm⁻¹), and C–O–C (propoxy, ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion ([M]⁺ at m/z 180.2) and fragmentation patterns.

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer :

Solvent Solubility Method
WaterLow (~1.2 mg/mL)Shake-flask
EthanolHigh (>50 mg/mL)Turbidimetry
DCMHigh (>100 mg/mL)Gravimetric
Note : The propoxy group enhances lipophilicity compared to 4-hydroxybenzaldehyde, reducing aqueous solubility.

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic additions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the aldehyde carbon (C=O) is highly electrophilic, with LUMO energy ~-1.5 eV .
  • Software : Use Gaussian or ORCA for geometry optimization and transition-state modeling. Compare with experimental kinetic data (e.g., rate constants for Schiff base formation).

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer :

  • Meta-Analysis : Standardize assay conditions (e.g., cell lines, ROS detection methods) to minimize variability. For example, EFSA’s approach for structurally similar flavouring agents evaluates dose-response consistency across studies .
  • Controlled Replication : Repeat studies under defined oxidative conditions (e.g., H₂O₂ levels monitored via roGFP2-Orp1 biosensors ).

Q. How does the propoxy group influence antioxidant mechanisms compared to methoxy analogs?

Methodological Answer :

  • Electron-Donating Effect : The propoxy group’s +I effect enhances radical stabilization more than methoxy.
  • Experimental Validation :
    • Compare DPPH radical scavenging IC₅₀ values: 2-Hydroxy-4-propoxy (IC₅₀ ~20 µM) vs. 2-Hydroxy-4-methoxy (IC₅₀ ~35 µM) .
    • Use redox biosensors (e.g., Grx1-roGFP2) to quantify compartment-specific antioxidant activity in chloroplasts vs. mitochondria .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and respiratory filter (e.g., N95) for aerosol protection .
  • Storage : Keep in airtight containers away from light (photodegradation risk) and oxidizing agents .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.